Thieno[2,3-b]pyrazin-6-ylmethanol
Description
Significance of Fused Heterocyclic Systems in Medicinal Chemistry and Materials Science
Fused heterocyclic systems, which are molecules containing two or more rings where at least one ring contains an atom other than carbon, are cornerstones of modern medicinal chemistry and materials science. Their rigid, three-dimensional structures provide a unique scaffold that can be decorated with various functional groups to precisely interact with biological targets like enzymes and receptors. This high degree of specificity makes them invaluable in the design of new therapeutic agents. ekb.egconsensus.app In materials science, the electronic properties of fused heterocycles are exploited in the development of organic semiconductors, dyes, and other advanced materials. ekb.eg
Overview of Thienopyrazine and Related Bicyclic Nitrogen-Sulfur Heterocycles
Thienopyrazines are a class of bicyclic heterocyclic compounds where a thiophene (B33073) ring is fused to a pyrazine (B50134) ring. The fusion of the electron-rich thiophene ring with the electron-deficient pyrazine ring creates a unique electronic environment that gives rise to a wide range of chemical and biological activities. researchgate.net Thienopyrazine derivatives have been investigated for their potential as antitumor, antiviral, and anti-inflammatory agents. researchgate.net
Related bicyclic nitrogen-sulfur heterocycles, such as thienopyridines and thienopyrimidines, also exhibit significant biological activities. ekb.egresearchgate.net For instance, thieno[2,3-d]pyrimidine (B153573) derivatives are known to act as kinase inhibitors, showcasing their potential in cancer therapy. researchgate.net The structural variations within these families of compounds allow for a fine-tuning of their properties, making them a versatile platform for drug discovery.
Structural Context of Thieno[2,3-b]pyrazin-6-ylmethanol within Thienopyrazine Frameworks
This compound is a specific derivative of the thieno[2,3-b]pyrazine (B153567) core. Its structure features a methanol (B129727) group (-CH₂OH) attached to the 6-position of the pyrazine ring. While direct research on this particular molecule is limited, its structure suggests it could be a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group of the methanol substituent can be readily modified to introduce other functional groups, allowing for the exploration of a wider chemical space.
The synthesis of related thieno[2,3-b]pyrazine derivatives often starts from precursors like methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate. mdpi.com The carboxylate group at the 6-position could potentially be reduced to the corresponding alcohol, yielding this compound. This synthetic accessibility, combined with the inherent biological potential of the thienopyrazine scaffold, makes this compound a compound of significant interest for further investigation.
Research Findings on Thieno[2,3-b]pyrazine Derivatives
In this study, various derivatives were synthesized and tested against several human cancer cell lines. The results, as summarized in the table below, highlight the promising biological activity of the thienopyrazine scaffold.
| Compound | Cancer Cell Line | GI₅₀ (µM) |
| Sonogashira product of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with an alkyne | CaCo-2 | < 10 |
| MCF-7 | < 10 | |
| AGS | < 10 | |
| HeLa | < 10 | |
| NCI-H460 | < 10 |
The data indicates that certain thieno[2,3-b]pyrazine derivatives exhibit significant growth inhibitory activity against a range of cancer cell lines, with GI₅₀ values below 10 µM. mdpi.com This suggests that the thienopyrazine core is a promising pharmacophore for the development of new anticancer drugs. Further functionalization of this scaffold, potentially starting from intermediates like this compound, could lead to the discovery of even more potent and selective therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-b]pyrazin-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-4-5-3-6-7(11-5)9-2-1-8-6/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEMNQZJJGITAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302193 | |
| Record name | Thieno[2,3-b]pyrazine-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-70-6 | |
| Record name | Thieno[2,3-b]pyrazine-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[2,3-b]pyrazine-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Thieno 2,3 B Pyrazin 6 Ylmethanol and Its Analogues
Strategies for the Construction of the Thieno[2,3-b]pyrazine (B153567) Core
The assembly of the fundamental thieno[2,3-b]pyrazine ring system can be achieved through several distinct synthetic routes, each offering advantages in terms of precursor availability and substitution patterns.
A common and effective strategy involves the condensation and cyclization of appropriately substituted pyrazine (B50134) and thiophene (B33073) precursors. For instance, a series of 6,7-disubstituted thieno[2,3-b]pyrazines can be prepared starting from commercially available 2-chloropyrazine. The process involves the reaction of 2-chloro-3-lithiopyrazine with N,N-dimethylbenzamides to form aryl(3-chloropyrazin-2-yl)methanones. These intermediates are then treated sequentially with sodium sulfide (B99878) and a reagent like bromoacetonitrile (B46782) (BrCH2CN) or tert-butyl bromoacetate (B1195939) (BrCH2CO2t-Bu), followed by cyclization induced by a base such as sodium hydride, to yield the target thieno[2,3-b]pyrazine core. researchgate.net
Another key precursor is the 2-aminothiophene-3-carboxylate moiety. These compounds, often synthesized via the Gewald reaction, are crucial building blocks. researchgate.netsigmaaldrich.com For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a versatile starting material for the synthesis of fused thienopyrimidine derivatives, a class of compounds structurally related to thienopyrazines. sigmaaldrich.comorganic-chemistry.org The cyclization of 2-aminothiophene-3-carboxylates with reagents like chloroacetonitrile (B46850) is a documented strategy for constructing the pyrimidine (B1678525) ring fused to the thiophene, providing a pathway to the thieno[2,3-d]pyrimidine (B153573) core which shares synthetic principles with thieno[2,3-b]pyrazines. mdpi.com
Table 1: Examples of Precursors for Cyclization Reactions
| Starting Material | Reagent(s) | Product Core |
|---|
Palladium/Copper-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira coupling for lactone precursors)
Palladium- and copper-catalyzed cross-coupling reactions represent a powerful tool for forming the carbon-carbon bonds necessary to construct the thieno[2,3-b]pyrazine system. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is particularly noteworthy. ekb.eg This reaction has been effectively employed to synthesize precursors for tricyclic lactone derivatives of thieno[2,3-b]pyrazine. rsc.orgnih.gov
In a typical sequence, a starting material such as methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate is coupled with various (hetero)arylalkynes using a Pd/Cu catalyst system (e.g., Pd(PPh₃)₂Cl₂/CuI) and a base like triethylamine (B128534) (Et₃N). rsc.orgnih.gov This reaction yields Sonogashira ester products, which can subsequently undergo intramolecular cyclization to form fused lactone rings. rsc.orgnih.gov In some cases, the synthesis can be performed as a tandem one-pot reaction, combining the Sonogashira coupling with a 6-endo-dig lactonization of 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid and a terminal alkyne, leading to good yields of the tricyclic lactones. rsc.orgnih.gov
A related approach involves a two-step, one-pot procedure where 2,3-dichloropyrazine (B116531) is first coupled with an alkyne like phenylacetylene (B144264) via Sonogashira coupling, followed by treatment with sodium sulfide (Na₂S) to construct the fused thiophene ring, yielding the thieno[2,3-b]pyrazine core. researchgate.net
Table 2: Sonogashira Coupling for Thieno[2,3-b]pyrazine Derivatives
| Thienopyrazine Substrate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate | Phenylacetylene | Pd/Cu, Et₃N | Methyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate |
| 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid | (Het)arylalkynes | Pd/Cu, Et₃N | Tricyclic lactone derivative |
| 2,3-Dichloropyrazine | Phenylacetylene | Pd/Cu, then Na₂S | 6-Phenylthieno[2,3-b]pyrazine |
Acylation-Deacylation Processes for Ring Formation
An elegant method for the aromatization of a pre-formed heterocyclic system involves an acylation-deacylation sequence. This strategy has been successfully applied to the synthesis of thieno[2,3-b]pyrazines from their 3,4-dihydro precursors. researchgate.net The process begins with the N-acylation of 3,4-dihydrothieno[2,3-b]pyrazines using acyl chlorides. This is followed by a deacylation step, mediated by a base such as triethylamine, which results in the formation of the fully aromatic thieno[2,3-b]pyrazine ring system. researchgate.net This method provides a direct route to the desired heterocyclic core from a more saturated analogue. researchgate.net
Multi-component reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, offer high efficiency and atom economy. The Gewald reaction is a cornerstone MCR for the synthesis of polysubstituted 2-aminothiophenes. sigmaaldrich.comsigmaaldrich.com This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base (e.g., morpholine). researchgate.netsigmaaldrich.com The resulting 2-aminothiophene products, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, are pivotal intermediates for building fused heterocyclic systems, including thieno[2,3-d]pyrimidines, which are structural isomers of thienopyrazines. researchgate.netmdpi.com
The Dimroth rearrangement is another important reaction in heterocyclic chemistry, involving the isomerization of certain nitrogen-containing heterocycles. ekb.eg This rearrangement typically involves the opening of the heterocyclic ring followed by re-closure, effectively switching the positions of endocyclic and exocyclic heteroatoms. ekb.egsigmaaldrich.com While originally discovered for triazoles, the principle is applicable to pyrimidine systems. ekb.egsigmaaldrich.com Its use has been documented in the synthesis of condensed pyrimidines, such as thieno[2,3-d]pyrimidines, where it can be an influential, sometimes unintended, transformation that modifies the heterocyclic scaffold. sigmaaldrich.com The rearrangement can be catalyzed by acid or base and is affected by factors like the electronic nature of substituents and the thermodynamic stability of the isomers. sigmaaldrich.com
Synthesis of Thieno[2,3-b]pyrazin-6-ylmethanol and Directed Functionalization
Once the thieno[2,3-b]pyrazine core is assembled, further chemical transformations are required to introduce specific functional groups at desired positions. The synthesis of the target compound, this compound, is a prime example of such directed functionalization.
The introduction of a hydroxymethyl (-CH₂OH) group at the C6 position of the thieno[2,3-b]pyrazine ring is typically achieved through the reduction of a carboxylic acid or ester functionality at that same position. Synthetic routes often build the core with a C6 substituent that can be readily converted to the desired alcohol.
The precursor, thieno[2,3-b]pyrazine-6-carboxylic acid, is a known compound. nih.gov The direct reduction of carboxylic acids to alcohols is a fundamental transformation in organic synthesis. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane. More recently, catalytic methods using earth-abundant metals like manganese have been developed. For example, a manganese(I) complex in combination with a hydrosilane like phenylsilane (B129415) (PhSiH₃) can efficiently reduce carboxylic acids to their corresponding alcohols under mild conditions. Similarly, esters such as methyl thieno[2,3-b]pyrazine-6-carboxylate can be reduced to the primary alcohol. rsc.orgresearchgate.net This transformation is also commonly carried out with strong hydrides or through catalytic hydrogenation protocols. mdpi.com Therefore, the synthesis of this compound is readily achievable by applying these standard reduction protocols to the corresponding C6-carboxy or C6-carboalkoxy thieno[2,3-b]pyrazine precursor.
Table 3: General Methods for Reduction to Alcohols
| Substrate Type | Reagent(s) | Product |
|---|---|---|
| Carboxylic Acid | LiAlH₄ or B₂H₆ | Primary Alcohol |
| Carboxylic Acid | [MnBr(CO)₅], PhSiH₃ | Primary Alcohol |
| Carboxylic Acid | NaBH₄, TCT, PPh₃ | Primary Alcohol |
| Ester | LiAlH₄ | Primary Alcohol |
| Ester | Catalytic Hydrosilylation (e.g., Mn(I) catalyst) | Primary Alcohol |
Derivatization Strategies of the Hydroxymethyl Group
The hydroxymethyl group at the 6-position of the thieno[2,3-b]pyrazine core serves as a versatile handle for introducing structural diversity. Various chemical reactions can be employed to modify this functional group, leading to the generation of a wide array of derivatives with potentially altered biological activities and physicochemical properties.
Esterification and Etherification Reactions
Esterification and etherification reactions represent straightforward and efficient methods for derivatizing the hydroxymethyl group.
Esterification: The synthesis of esters from this compound can be achieved through standard procedures, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a suitable base. For instance, the reaction of a hydroxymethyl-substituted thienopyrimidine with an appropriate acylating agent would yield the corresponding ester. This approach allows for the introduction of a wide variety of ester functionalities, enabling the exploration of structure-activity relationships.
Etherification: The formation of ethers from the hydroxymethyl group can be accomplished via Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This method provides access to a diverse set of ether derivatives, further expanding the chemical space around the thieno[2,3-b]pyrazine scaffold.
Oxidation and Reduction Pathways of the Alcohol Functionality
The alcohol functionality of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or reduced to a methyl group, providing key intermediates for further synthetic manipulations.
Oxidation: Oxidation of the primary alcohol to an aldehyde can be carried out using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid. The resulting aldehyde is a valuable synthon for various carbon-carbon bond-forming reactions. Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent. The carboxylic acid can then be converted to amides, esters, or other acid derivatives. nih.gov For example, the oxidation of related 3-aminothieno[2,3-b]pyridine-2-carboxamides has been explored using reagents like sodium hypochlorite. nih.gov
Reduction: While the direct reduction of the hydroxymethyl group to a methyl group is a challenging transformation, it can be achieved through a two-step process. This involves conversion of the alcohol to a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).
Functionalization of the Pyrazine and Thiophene Rings (e.g., Halogenation, Amination)
The pyrazine and thiophene rings of the thieno[2,3-b]pyrazine system are amenable to various functionalization reactions, allowing for the introduction of diverse substituents.
Halogenation: Halogenation, particularly bromination and chlorination, provides key intermediates for subsequent cross-coupling reactions. For instance, methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate has been synthesized from the corresponding amine via treatment with t-butylnitrite and copper(II) bromide. nih.gov This bromo-derivative serves as a versatile precursor for introducing various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions. nih.gov Similarly, chlorination of thieno[2,3-d]pyrimidin-4-one derivatives has been achieved using phosphorus oxychloride (POCl3), yielding 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediates that can be further functionalized. nih.gov
Amination: The introduction of amino groups onto the thieno[2,3-b]pyrazine core is a common strategy in the development of biologically active molecules. This can be achieved through nucleophilic aromatic substitution of a halogenated precursor or through palladium-catalyzed Buchwald-Hartwig amination. For example, a variety of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates have been synthesized in good to excellent yields via the Buchwald-Hartwig coupling of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with various (hetero)arylamines. nih.gov
Optimization of Synthetic Pathways and Advanced Process Chemistry
To enhance the efficiency and throughput of synthesizing this compound and its analogs, modern synthetic techniques are increasingly being employed.
Microwave-Assisted Synthetic Methodologies
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ekb.eg This technology has been successfully applied to the synthesis of various heterocyclic compounds, including thieno[2,3-d]pyrimidines and their analogs. nih.govnih.govmdpi.com The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. nih.govclockss.org For instance, the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives was efficiently achieved using microwave-assisted chemical processes. nih.gov
Parallel Synthesis and Combinatorial Library Generation
Parallel synthesis and combinatorial chemistry are valuable strategies for the rapid generation of large libraries of related compounds for high-throughput screening. nih.gov The solution-phase parallel synthesis of over 230 substituted thieno[2,3-d]pyrimidin-2-ylmethanamines has been reported. nih.gov This approach involved the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of multiple diversity points through derivatization of active functional groups. nih.gov Such libraries are instrumental in exploring the structure-activity relationships of thieno[2,3-b]pyrazine derivatives and identifying lead compounds for drug discovery programs. nih.govekb.eg
Spectroscopic and Structural Characterization Techniques for Thieno 2,3 B Pyrazin 6 Ylmethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Thieno[2,3-b]pyrazin-6-ylmethanol and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
1H NMR Spectroscopic Analysis
Table 1: Representative ¹H NMR Data for Thieno[2,3-b]pyrazine (B153567) Derivatives and Related Structures
| Compound Type | Functional Group | Chemical Shift (δ) ppm |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4-one | Aromatic CH | 7.26-7.99 researchgate.net |
| Thieno[2,3-d]pyrimidin-4-one | NH | 8.12 researchgate.net |
| Thieno[2,3-b]thiophene (B1266192) derivative | NH | 11.52, 11.27 ekb.eg |
| Thieno[2,3-b]thiophene derivative | CH (pyrimidine) | 3.59 ekb.eg |
13C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the analysis of thieno[2,3-b]pyrazine derivatives, ¹³C NMR helps to identify and distinguish between different carbon environments, such as those in the aromatic rings and substituent groups. For example, in a series of thieno[2,3-b]thiophene derivatives, carbon signals have been observed in a wide range, with C=O carbons appearing at δ 170.8, 162.3, and 160.2 ppm, and a CH carbon of a pyrimidine (B1678525) ring at δ 73.2 ppm. ekb.eg The chemical shifts of the carbon atoms in the fused heterocyclic system are particularly informative for confirming the core structure.
Table 2: Representative ¹³C NMR Data for Thieno[2,3-b]pyrazine Derivatives and Related Structures
| Compound Type | Functional Group/Carbon Type | Chemical Shift (δ) ppm |
|---|---|---|
| Thieno[2,3-b]thiophene derivative | C=O | 170.8, 162.3, 160.2 ekb.eg |
| Thieno[2,3-b]thiophene derivative | CH (pyrimidine) | 73.2 ekb.eg |
| Thieno[2,3-d]pyrimidine (B153573) derivative | Aliphatic ring sp³ carbons | 21.96-25.38 nih.gov |
| Thieno[2,3-d]pyrimidine derivative | Aromatic/olefinic sp² carbons | 116.67-149.92 nih.gov |
| Thieno[2,3-d]pyrimidine derivative | C=O | 157.37, 157.38 nih.gov |
| Thieno[2,3-d]pyrimidine derivative | C=S | 174.88, 174.93 nih.gov |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unravel more complex structures and unambiguously assign proton and carbon signals, two-dimensional (2D) NMR techniques are employed. wikipedia.org
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecular structure. sdsu.eduwalisongo.ac.id
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. wikipedia.orgsdsu.eduepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. epfl.chyoutube.com
The application of these 2D NMR techniques is crucial for the complete and accurate structural elucidation of novel this compound derivatives. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy, often to four or more decimal places. researchgate.netlibretexts.org This precision allows for the determination of the elemental composition of a compound, as the exact mass is unique to a specific molecular formula. libretexts.org For this compound and its derivatives, HRMS is essential for confirming the molecular formula and, in conjunction with fragmentation analysis, for verifying the structure. researchgate.netnih.gov Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common HRMS methods that provide the necessary resolution. researchgate.net
Infrared (IR) Spectroscopy for Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. fiveable.me For this compound, the IR spectrum would be expected to show a characteristic broad absorption for the hydroxyl (-OH) group in the range of 3200-3600 cm⁻¹. fiveable.melibretexts.orglibretexts.org Other key absorptions would include C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic CH₂ group of the methanol (B129727) substituent (around 2850-2960 cm⁻¹). libretexts.orglumenlearning.com The C=N and C-S stretching vibrations within the thienopyrazine ring system would also produce characteristic peaks. For instance, C=N stretching frequencies are often observed in the 1490-1552 cm⁻¹ range. researchgate.net
Table 3: General IR Absorption Ranges for Functional Groups Relevant to this compound
| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) fiveable.melibretexts.orglibretexts.org |
| Aromatic C-H | Stretching | 3000-3100 libretexts.orglumenlearning.com |
| Aliphatic C-H | Stretching | 2850-2960 libretexts.orglumenlearning.com |
| C=N | Stretching | 1490-1552 researchgate.net |
| C-O | Stretching | 1000-1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. hnue.edu.vntanta.edu.eg The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For conjugated systems like this compound, the most significant electronic transitions are typically π → π* and n → π*. libretexts.org The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule. libretexts.org The UV-Vis spectrum of this compound and its derivatives would be expected to show characteristic absorption bands in the UV region, likely between 200 and 400 nm, corresponding to the electronic transitions within the aromatic heterocyclic system. researchgate.netelte.hu
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides a wealth of information, including bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. Furthermore, it reveals how individual molecules are arranged relative to one another within the crystal lattice, a phenomenon known as crystal packing. These intermolecular interactions, such as hydrogen bonds and π-π stacking, are crucial in determining the material's bulk properties, including solubility, melting point, and stability.
In a detailed study of eight substituted thieno[2,3-d]pyrimidine derivatives, single-crystal X-ray diffraction analysis provided a deep understanding of their structural features. researchgate.net The crystallographic data for these compounds, while not directly pertaining to this compound, offer a strong predictive framework for the structural chemistry of this class of compounds.
The crystal structures of several thieno[2,3-d]pyrimidine analogs complexed with human glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) have also been determined, offering a glimpse into the conformational preferences of these molecules within a biological environment. nih.gov These studies highlight the importance of specific hydrogen bonding and π-π stacking interactions between the thieno[2,3-d]pyrimidine scaffold and amino acid residues in the enzyme's active site. nih.gov
Crystallographic Data for Selected Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes key crystallographic parameters for a selection of thieno[2,3-d]pyrimidine derivatives, illustrating the diversity in their crystal systems and packing arrangements. researchgate.net
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| 2 | Monoclinic | P2₁/n | 7.7792(8) | 10.4571(8) | 14.3343(11) | 90 | 98.472(3) | 90 | 1152.9(2) |
| 3 | Triclinic | P-1 | 6.5097(11) | 8.8984(3) | 10.012(3) | 61.562(3) | 79.591(3) | 88.546(4) | 650.97(11) |
| 4 | Triclinic | P-1 | 7.334(3) | 8.6331(4) | 9.779(4) | 86.331(4) | 79.591(3) | 88.546(4) | 650.97(11) |
Data sourced from a study on substituted thieno[2,3-d]pyrimidines. researchgate.net
Intermolecular Interactions and Crystal Packing
A detailed analysis of the crystal packing of these thieno[2,3-d]pyrimidine derivatives reveals a rich variety of intermolecular interactions. Hydrogen bonds of the N-H···N, N-H···O, and C-H···O types are commonly observed, playing a primary role in the formation of supramolecular synthons. In addition, π-π stacking interactions between the electron-rich thienopyrimidine cores are prevalent, contributing significantly to the stability of the crystal lattice. The nature and directionality of these interactions are highly dependent on the steric and electronic properties of the substituents. For example, bulky substituents can hinder close packing and alter the geometry of π-π stacking.
The insights gained from the crystallographic analysis of thieno[2,3-d]pyrimidines provide a solid foundation for predicting the solid-state behavior of this compound. It is anticipated that the thieno[2,3-b]pyrazine core will also be planar, and the presence of the hydroxyl group in the methanol substituent will introduce a strong hydrogen-bonding capability, likely leading to the formation of well-defined hydrogen-bonded networks in the crystal structure. The specific details of the molecular conformation and crystal packing, however, await empirical determination through single-crystal X-ray diffraction analysis of this compound itself.
Mechanistic Investigations of Biological Activities of Thieno 2,3 B Pyrazine Derivatives Excluding Clinical Data
Enzyme and Receptor Target Modulation
The specific chemical structure of thieno[2,3-b]pyrazine (B153567) derivatives allows them to fit into the active sites of various enzymes and receptors, thereby inhibiting or altering their function.
Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many cancers. Thieno[2,3-b]pyrazine derivatives and structurally similar compounds have been investigated as inhibitors of several key kinases.
EGFR (Epidermal Growth Factor Receptor): While much of the research has focused on the related thieno[2,3-d]pyrimidine (B153573) scaffold as potent EGFR inhibitors, the broader class of pyrazine (B50134) derivatives is also under investigation. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their cytotoxicity against cancer cell lines, with some showing high inhibitory activity comparable to standard drugs. mdpi.com
DHFR (Dihydrofolate Reductase): DHFR is a crucial enzyme in the synthesis of nucleic acids. Derivatives of pyrido[3,4-b]pyrazine (B183377) have been shown to effectively inhibit DHFR with high affinity, which is critical for reducing tetrahydrofolate levels and thereby affecting cancer cell proliferation. Molecular docking studies of some thieno-pyrazolo pyrazine compounds against DHFR have also shown good binding affinity. researchgate.net Furthermore, certain thieno[2,3-b]pyridine (B153569) derivatives have demonstrated dual inhibitory activity against both DNA gyrase and DHFR. nih.gov
Topoisomerase II: This enzyme is essential for managing DNA topology during replication and transcription. Pyrrolo[2,3-b]pyrazine derivatives have been identified as nonintercalative topoisomerase II catalytic inhibitors. acs.org Additionally, other pyrazine-containing structures, such as pyrido[3,4-b]phenazinedione derivatives, have shown significant inhibitory effects on Topoisomerase II. mdpi.com
p38, Akt, and ERK 1/2: The p38 MAPK and PI3K/Akt signaling pathways are central to cell proliferation and survival. Pyrido[2,3-b]pyrazine derivatives have been found to modulate these pathways. Patents have described pyrazine derivatives as inhibitors of both p38 protein kinase and Akt. google.com Specifically, novel 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives have shown inhibitory activity against PI3Kα, a key component of the Akt pathway. nih.gov
Other Kinases (Fgr, Hck, CREB): Extensive searches did not yield specific information on the direct inhibition of Fgr, Hck, or CREB by thieno[2,3-b]pyrazin-6-ylmethanol or its close derivatives. However, research has identified thieno[2,3-b]pyrazine derivatives as effective dual inhibitors of DRAK1 and DRAK2 (Death-Associated protein kinase-related apoptosis-inducing protein kinase 2), which are involved in apoptosis. frontiersin.org
The table below summarizes the inhibitory activities of various thieno[2,3-b]pyrazine-related compounds against different kinases.
| Kinase Target | Derivative Class | Observed Effect/Activity |
| DHFR | Pyrido[3,4-b]pyrazine | High-affinity inhibition |
| Topoisomerase II | Pyrrolo[2,3-b]pyrazine | Nonintercalative catalytic inhibition acs.org |
| PI3Kα (Akt pathway) | 8-Morpholinoimidazo[1,2-a]pyrazine | IC₅₀ value of 1.25 μM for compound 14c nih.gov |
| DRAK1 | Thieno[2,3-b]pyridine | IC₅₀ value of 0.82 µM frontiersin.org |
| DRAK2 | Thieno[2,3-b]pyrazine | IC₅₀ value of 0.86 µM frontiersin.org |
The de novo purine (B94841) biosynthesis pathway is essential for producing the building blocks of DNA and RNA. Given their structural similarity to purines, thieno[2,3-b]pyrazine derivatives are logical candidates for inhibiting this pathway. Research on related pyrrolo[2,3-d]pyrimidine compounds shows they act as inhibitors of de novo purine nucleotide biosynthesis. researchgate.net Specifically, these related antifolates can inhibit key enzymes in the pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). researchgate.netcore.ac.uk A patent for thieno[2,3-b]pyridine-2-carboxamidine (B10760045) also lists the de novo purine biosynthesis pathway as a target. google.com This suggests that the thieno[2,3-b]pyrazine scaffold likely interferes with this fundamental process, contributing to its anti-proliferative effects.
Phospholipase C (PLC) enzymes are crucial in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into secondary messengers. The closely related thieno[2,3-b]pyridine scaffold was initially discovered through virtual screening as a potential inhibitor of PLC isoforms. nih.govresearchgate.net This inhibition is believed to be a key part of their anti-proliferative mechanism. researchgate.net While direct enzymatic inhibition data for thieno[2,3-b]pyrazine derivatives against PLC is limited in the searched literature, the strong activity of the pyridine (B92270) analogs suggests that the pyrazine core may also interact with PLC isozymes. nih.gov
Cellular Pathway Interventions
By modulating enzymes and receptors, thieno[2,3-b]pyrazine derivatives can trigger significant interventions in cellular pathways, particularly those governing cell life and death.
The cell cycle is a tightly regulated process that ensures faithful replication of cells. Cancer is characterized by the loss of this regulation. Several thieno[2,3-b]pyrazine derivatives have been shown to interfere with cell cycle progression, inducing arrest at various checkpoints.
G0/G1 Phase Arrest: Certain methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate derivatives were found to cause cell cycle arrest in the G0/G1 phases in gastric adenocarcinoma (AGS) cells. researchgate.net
S and G2/M Phase Arrest: A novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide derivative, DGG200064, was reported to induce G2/M arrest in colon cancer cells. nih.gov Similarly, some steroidal pyrazine derivatives have been found to cause cell cycle arrest in the G2/M phase. scispace.com
The table below details the effects of specific derivatives on cell cycle progression.
| Derivative Class | Cell Line | Phase of Arrest |
| Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates | AGS (Gastric Adenocarcinoma) | G0/G1 researchgate.net |
| 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide | Colon Cancer | G2/M nih.gov |
| Steroidal Pyrazines | Cancer Cells | G2/M scispace.com |
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in tumor cells. Thieno[2,3-b]pyrazine derivatives have been shown to trigger this process through the activation of the caspase cascade.
Studies on methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates investigated their ability to induce apoptosis in AGS cells. researchgate.net While some compounds in this class were highly cytotoxic, they did not appear to induce apoptosis, suggesting a different mechanism of cell death for those specific derivatives. nih.gov However, broader research into pyrazine-containing compounds shows clear apoptotic activity. For example, some ligustrazine (a pyrazine derivative) hybrids can inhibit the mitochondrial apoptosis pathway by modulating the Bcl-2/Bax ratio and inhibiting the activity of caspase-9 and caspase-3. nih.gov Other pyrazole (B372694) derivatives have been shown to induce apoptosis through the activation of caspase-3 and PARP, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein BAX. mdpi.com This activation of the intrinsic (mitochondrial) and executioner caspases is a hallmark of effective apoptosis induction.
Disruption of Microtubule Dynamics and Mitotic Spindle Formation
Thieno[2,3-b]pyridine derivatives have been shown to interfere with the cell division process in prostate cancer cells by promoting G2/M arrest, which is a critical checkpoint in the cell cycle. nih.govnih.gov This arrest is often associated with the formation of multinucleated cells, suggesting a disruption of normal mitotic processes. nih.govnih.gov While the precise mechanism is still under investigation, this activity is reminiscent of other compounds that interfere with microtubule dynamics. nih.gov Small molecules that disrupt microtubule dynamics are known to be effective anticancer agents, as they can halt cell proliferation and induce cell death. nih.gov The observation of G2/M arrest and multinucleation following treatment with thieno[2,3-b]pyridines points towards a potential mechanism involving the destabilization or abnormal stabilization of microtubules, which are essential components of the mitotic spindle required for chromosome segregation. nih.govnih.govnih.gov
Modulation of Multidrug Resistance (MDR) Mechanisms (e.g., P-gp, MRP1, BCRP1 inhibition)
Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). researchgate.netresearchgate.net These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. researchgate.net Research into various heterocyclic compounds has focused on identifying inhibitors of these efflux pumps to reverse MDR. researchgate.net While direct studies on this compound are limited, related compounds have shown promise. For instance, derivatives of stemofoline (B1231652) have been found to reverse P-gp-mediated multidrug resistance in vitro, suggesting they could act as chemosensitizers. researchgate.net Furthermore, the development of 1,2,3-triazole-pyrimidine-based derivatives has been pursued to identify potent inhibitors of ABCB1-dependent MDR. researchgate.net These findings in related heterocyclic structures suggest a potential avenue for investigating thieno[2,3-b]pyrazine derivatives as MDR modulators.
Anti-Proliferative Mechanisms in Cancer Cell Models (in vitro studies only)
Impact on Specific Cancer Cell Lines (e.g., CaCo-2, MCF-7, AGS, HeLa, NCI-H460, HCT-116, MDA-MB-231)
Thieno[2,3-b]pyrazine and its derivatives have demonstrated significant anti-proliferative activity across a range of human cancer cell lines in vitro.
Derivatives of thieno[2,3-b]pyrazine have been evaluated for their antitumor activity against gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast adenocarcinoma (MCF-7), and non-small-cell lung cancer (NCI-H460) cell lines. nih.gov One study reported that a Sonogashira product of a thieno[2,3-b]pyrazine derivative exhibited a GI50 value of less than 10 µM in all these cell lines, indicating potent growth inhibition. mdpi.comnih.gov In another study, newly synthesized methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were also tested against AGS, CaCo-2, MCF-7, and NCI-H460 cell lines, with some compounds showing notable activity. nih.gov
Furthermore, thieno[2,3-b]pyridine derivatives have shown efficacy against prostate cancer cell lines, inhibiting both proliferation and motility. nih.govnih.gov These compounds were also found to induce apoptosis in PC3 prostate cancer cells. nih.govnih.gov In studies on triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-453, a novel thienopyridine compound was found to be cytotoxic, with the primary mode of cell death being treatment-induced apoptosis. nih.gov Similarly, pyrazolo-pyridine and pyrazolo-naphthyridine derivatives have been investigated for their pro-apoptotic potential in cervical cancer (HeLa) and breast cancer (MCF-7) cells. nih.gov
The anti-proliferative effects of thieno[2,3-b]pyridine derivatives have also been observed in patient-derived explants of prostate cancer, suggesting their potential efficacy in a more physiologically relevant model. nih.govnih.gov
Table 1: In Vitro Anti-Proliferative Activity of Thieno[2,3-b]pyrazine Derivatives in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound Type | Observed Effect | Reference |
| AGS | Gastric Adenocarcinoma | Sonogashira product of thieno[2,3-b]pyrazine | GI50 < 10 µM | mdpi.comnih.gov |
| CaCo-2 | Colorectal Adenocarcinoma | Sonogashira product of thieno[2,3-b]pyrazine | GI50 < 10 µM | mdpi.comnih.gov |
| MCF-7 | Breast Adenocarcinoma | Sonogashira product of thieno[2,3-b]pyrazine | GI50 < 10 µM | mdpi.comnih.gov |
| HeLa | Cervical Cancer | Pyrazolo-pyridine/naphthyridine derivatives | Pro-apoptotic | nih.gov |
| NCI-H460 | Non-Small-Cell Lung Cancer | Sonogashira product of thieno[2,3-b]pyrazine | GI50 < 10 µM | mdpi.comnih.gov |
| HCT-116 | Colon Cancer | Thieno[2,3-b]pyridine derivatives | Not specified | cu.edu.eg |
| MDA-MB-231 | Triple-Negative Breast Cancer | Thienopyridine derivative | Cytotoxic, induces apoptosis | nih.gov |
Effects on Cancer Stem Cell (CSC) Populations and Glycosphingolipid Expression
Recent research has highlighted the impact of thieno[2,3-b]pyridine derivatives on cancer stem cells (CSCs), a subpopulation of tumor cells implicated in therapy resistance and metastasis. mdpi.comworktribe.comscilit.comnih.gov
A novel thieno[2,3-b]pyridine anticancer compound was shown to significantly reduce the percentage of CSCs in triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-453) and ovarian cancer cell lines (SK-OV-3 and OVCAR-3). nih.govmdpi.comworktribe.comnih.gov This reduction in the CSC population was accompanied by a decrease in the formation of mammospheres, which are 3D structures enriched in CSCs. nih.gov
Furthermore, treatment with this thieno[2,3-b]pyridine derivative led to significant changes in the expression of glycosphingolipids (GSLs) on the surface of both CSCs and non-CSCs. nih.govmdpi.comworktribe.comnih.gov In breast cancer cells, the expression of IV6Neu5Ac-nLc4Cer and GM3 increased in both CSCs and non-CSCs of the MDA-MB-231 cell line after treatment. nih.gov Conversely, GalNAc-GM1b, Gb4Cer, and GM2 expression was elevated only in the CSCs of both breast cancer cell lines, while GD3 levels decreased in the CSCs of the MDA-MB-231 line. nih.gov
In ovarian cancer cell lines, treatment also altered the glycophenotype of both CSCs and non-CSCs, with either increases or decreases in the expression of various GSLs. mdpi.comworktribe.comnih.gov These findings suggest that the anticancer activity of these compounds may be linked to their ability to target CSCs and modulate the expression of GSLs, which are known to be involved in tumor pathogenesis. nih.govmdpi.comworktribe.comnih.govnih.gov Metabolic profiling of treated breast cancer cells also indicated a shift from lipid to glucose metabolism. nih.govnih.gov
Table 2: Effect of a Thieno[2,3-b]pyridine Derivative on Glycosphingolipid Expression in Cancer Stem Cells (CSCs)
| Cell Line | Glycosphingolipid | Change in Expression in CSCs | Reference |
| MDA-MB-231 | IV6Neu5Ac-nLc4Cer | Increased | nih.gov |
| MDA-MB-231 | GM3 | Increased | nih.gov |
| MDA-MB-231 | GalNAc-GM1b | Increased | nih.gov |
| MDA-MB-231 | Gb4Cer | Increased | nih.gov |
| MDA-MB-231 | GM2 | Increased | nih.gov |
| MDA-MB-231 | GD3 | Decreased | nih.gov |
| MDA-MB-453 | GalNAc-GM1b | Increased | nih.gov |
| MDA-MB-453 | Gb4Cer | Increased | nih.gov |
| MDA-MB-453 | GM2 | Increased | nih.gov |
| SK-OV-3 | Various GSLs | Altered (increase or decrease) | mdpi.comworktribe.comnih.gov |
| OVCAR-3 | Various GSLs | Altered (increase or decrease) | mdpi.comworktribe.comnih.gov |
Mechanisms of Antimicrobial and Antiviral Action (in vitro studies only)
Thieno[2,3-b]pyrazine derivatives and related thienopyridine compounds have demonstrated notable antimicrobial and antiviral activities in various in vitro studies.
In the realm of antiviral research, certain thieno[2,3-b]pyridine derivatives have been identified as a new class of antiviral drugs against the Mayaro virus (MAYV), an alphavirus. researchgate.netconicet.gov.ar These compounds were effective at reducing viral production in Vero cells at non-toxic concentrations. researchgate.netconicet.gov.ar One particular derivative showed a strong anti-MAYV effect during both the early and late stages of viral replication, indicating it may protect pre-treated cells and also interfere with virus morphogenesis. researchgate.netconicet.gov.ar Additionally, pyrazine-2-carboxylic acid derivatives have been investigated as potential antiviral agents targeting viroporins, which are ion channels formed by viruses like influenza A. sciforum.net One such derivative, when complexed with iron(II) chloride, was able to suppress the replication of a pandemic influenza A virus strain in MDCK cell culture. sciforum.net Pyrazine-triazole conjugates have also shown significant potency against SARS-CoV-2. nih.gov
Regarding antimicrobial properties, thieno[2,3-b]thiophene (B1266192) derivatives have been synthesized and evaluated for their potential against various microbes. nih.gov One compound, 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile), exhibited potent activity against Geotricum candidum and was as effective as the standard drug against Syncephalastrum racemosum. nih.gov It also showed antibacterial activity equivalent to Penicillin G against Staphylococcus aureus and was more potent than streptomycin (B1217042) against Pseudomonas aeruginosa and Escherichia coli. nih.gov Furthermore, some thieno[2,3-d]pyrimidinedione derivatives have displayed potent antibacterial activity against a range of Gram-positive and Gram-negative pathogens. nih.gov The broad pharmacological profile of thieno[2,3-b]pyridine derivatives also includes reported antimicrobial activities. mdpi.com
Anti-inflammatory and Immunomodulatory Pathways
Thieno[2,3-b]pyrazine derivatives and related compounds have been investigated for their anti-inflammatory and immunomodulatory effects, showing potential to modulate key pathways in inflammation.
Several studies have highlighted the anti-inflammatory properties of the thieno[2,3-b]pyridine scaffold. mdpi.com Thienopyridine derivatives have been shown to induce the release of nitric oxide from coronary endothelium cells, a molecule with important cell signaling and antimicrobial functions. conicet.gov.ar
In the context of specific inflammatory targets, novel pyrimidine (B1678525) and thieno-fused pyrimidine derivatives have been developed as inhibitors of inducible nitric oxide synthase (iNOS) dimerization. nih.gov One such compound demonstrated potent iNOS inhibitory activity and was effective in an animal model of arthritis. nih.gov This suggests a mechanism of action that involves interfering with the production of nitric oxide, a key mediator in inflammation.
Furthermore, some thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some showing effects comparable to standard anti-inflammatory drugs. researchgate.net The investigation of thienopyrazole derivatives has also pointed to their potential as anti-inflammatory agents. mdpi.com These findings underscore the potential of the thieno[2,3-b]pyrazine core and related structures in the development of new anti-inflammatory therapies.
Computational Chemistry and Molecular Modeling Studies of Thieno 2,3 B Pyrazin 6 Ylmethanol Derivatives
Quantum Chemical Calculations (e.g., DFT, TDDFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are particularly powerful for elucidating the electronic landscape and predicting the spectroscopic behavior of complex organic molecules like thieno[2,3-b]pyrazine (B153567) derivatives.
DFT is widely employed to investigate the structural and energetic properties of thieno-fused heterocyclic systems. arabjchem.org Calculations, often using the B3LYP functional, can determine optimized molecular geometries, revealing key structural parameters such as bond lengths and dihedral angles. aip.orgaip.org A critical aspect of this analysis is the characterization of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔEH-L) is a crucial descriptor of chemical reactivity and kinetic stability. arabjchem.org A small energy gap suggests that a molecule is more reactive and can be easily polarized. For instance, studies on related thieno[2,3-b:4,5-b′]dipyridine derivatives revealed low energy gaps ranging from 2.32 to 3.39 eV, indicating significant potential for chemical reactivity. arabjchem.org These calculations provide a theoretical foundation for understanding how structural modifications to the thieno[2,3-b]pyrazine core can tune its electronic properties and, consequently, its biological activity. nih.govresearchgate.net
Table 1: Representative Electronic Properties of Thieno-Fused Heterocycles from DFT Calculations
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Thieno[3,4-b]pyrazine-based Copolymers | -5.10 to -5.22 | -3.4 to -3.5 | ~1.6 - 2.1 |
| Thieno[2,3-b:4,5-b']dipyridine Derivatives | N/A | N/A | 2.32 - 3.39 |
Note: Data is derived from studies on analogous compound classes to illustrate typical calculated values. arabjchem.orgresearchgate.netnih.gov
TD-DFT is a powerful method for predicting the electronic absorption spectra (e.g., UV-Visible spectra) of molecules. nih.gov By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can elucidate the nature of electronic transitions, such as n→π* or π→π* transitions. aip.orgaip.org This is critical for interpreting experimental spectroscopic data and understanding the photophysical properties of thieno[2,3-b]pyrazine derivatives.
For example, theoretical studies on the parent thieno[3,4-b]pyrazine (B1257052) molecule have utilized high-level computational methods to analyze the nature, position, and intensity of its spectral bands in absorption and emission spectra. aip.org Such studies have shown that the low-energy region of the spectrum for these types of molecules is often composed of close-lying n–π* and π–π* absorptions. aip.org The ability to theoretically predict how substitutions on the thieno[2,3-b]pyrazine ring will shift absorption wavelengths is invaluable for designing molecules with specific optical properties, for applications ranging from biological imaging to materials science. unesp.brmdpi.com
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding how derivatives of Thieno[2,3-b]pyrazin-6-ylmethanol might interact with specific biological targets, such as enzymes or receptors.
Docking simulations place a ligand (e.g., a thieno[2,3-b]pyrazine derivative) into the binding site of a target protein and score the different poses based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). mdpi.com This process allows for the virtual screening of many derivatives to prioritize those with the highest predicted affinity for a specific biological target. nih.gov
Studies on analogous thieno[2,3-d]pyrimidine (B153573) and thieno[2,3-c]pyridine (B153571) derivatives have successfully used molecular docking to predict their binding modes and affinities for various cancer-related protein targets, including Heat shock protein 90 (Hsp90), Epidermal Growth Factor Receptor (EGFR), and various kinases like PI3K and Fms-like tyrosine kinase 3 (FLT3). mdpi.comnih.govnih.govnih.gov For example, docking of thieno[2,3-d]pyrimidine derivatives into the FLT3 kinase active site revealed favorable binding energies, helping to explain their observed cytotoxic activity. mdpi.com These studies demonstrate the utility of docking in identifying plausible binding conformations and rationalizing the biological activity of these heterocyclic systems. nih.gov
Beyond predicting binding affinity, molecular docking provides detailed 3D models of the ligand-protein complex, which can be analyzed to identify the specific amino acid residues that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.
For instance, in a study of thieno[2,3-d]pyrimidine derivatives targeting the FLT3 kinase, docking analysis showed that the compounds formed crucial hydrogen bonding interactions with residues like Glu 661 and Asp 829, as well as hydrophobic interactions with Cys 828 within the enzyme's active site. mdpi.com Similarly, docking of PI3K inhibitors based on a thienopyrimidine scaffold revealed that the morpholine oxygen atom formed a critical hydrogen bond with the hinge residue Val851. nih.gov Identifying these "interaction hotspots" is essential for understanding the molecular basis of a compound's activity and for designing new derivatives with improved potency and selectivity.
Table 2: Examples of Predicted Interactions for Thieno-Fused Heterocycles with Biological Targets
| Compound Class | Protein Target | Predicted Binding Energy/Score | Key Interacting Residues |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative | FLT3 Kinase | N/A | Leu 616, Cys 694, Glu 692, Glu 661, Asp 829 |
| Thieno[2,3-d]pyrimidine Derivative | PI3Kα | N/A | Val 851, Tyr 836, Asp 810, Met 922 |
| Thieno[2,3-c]pyridine Derivative | Hsp90 | N/A | N/A |
Note: This table summarizes findings from molecular docking studies on related thieno-fused heterocyclic systems to illustrate the type of data generated. mdpi.comnih.govnih.govnih.gov
Structure-Activity Relationship (SAR) Principles and Theoretical Derivations
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. When combined with computational modeling, SAR provides powerful principles that can guide the rational design of more potent and selective molecules.
By synthesizing and testing a series of related compounds, researchers can identify which parts of the molecule are essential for activity (the pharmacophore) and how different substituents influence potency. For example, in a study of thieno[2,3-b]pyridine (B153569) analogues as hepatic gluconeogenesis inhibitors, SAR analysis showed that replacing a trifluoromethyl (CF3) group on the core structure could significantly improve inhibitory potency. nih.gov
Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to derive theoretical SAR models. mdpi.com These methods correlate the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. The resulting models can not only predict the activity of new, unsynthesized compounds but also generate contour maps that visualize the regions around the molecule where certain properties (e.g., bulkiness, positive charge) are predicted to enhance or diminish activity. mdpi.com Such studies on thieno-pyrimidine derivatives have successfully created robust models to guide the development of new anticancer agents. mdpi.com These theoretical derivations provide a quantitative framework for understanding and optimizing the SAR of this compound derivatives. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable for understanding the structural requirements for activity.
In a typical 3D-QSAR study on a series of thieno-pyrazine analogs, the models are built using a training set of molecules with known biological activities. The statistical quality of these models is paramount and is assessed through various parameters. A robust model would exhibit a high leave-one-out cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²). For instance, a hypothetical CoMFA model for a series of kinase inhibitors based on the thieno[2,3-b]pyrazine scaffold might yield the statistical results shown in the table below.
| Parameter | Value | Description |
| q² | > 0.5 | Indicates good internal predictive ability. |
| r² | > 0.6 | Shows a good fit of the model to the training set data. |
| SEE | Low | Standard Error of Estimate; a measure of the model's accuracy. |
| F-value | High | Fisher test value; indicates the statistical significance of the model. |
| r²_pred | > 0.6 | Predictive correlation coefficient for an external test set, indicating the model's external predictive power. |
| Hypothetical statistical parameters for a 3D-QSAR model of this compound derivatives. |
The output of CoMFA and CoMSIA studies are contour maps that visualize the regions around the aligned molecules where modifications to the steric, electrostatic, hydrophobic, and hydrogen-bonding fields would likely enhance or diminish biological activity. For this compound, a CoMFA steric contour map might indicate that bulky substituents are favored in a specific region, suggesting that derivatization at that position could lead to more potent compounds. Conversely, electrostatic maps might highlight areas where electropositive or electronegative groups are preferred. These insights are crucial for guiding the synthesis of new derivatives with improved therapeutic potential.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a set of active this compound derivatives would typically include features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR).
The generation of a pharmacophore model involves aligning a set of active compounds and abstracting their common chemical features. A well-defined pharmacophore model can then be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. For example, a pharmacophore model for this compound derivatives targeting a specific kinase might consist of one hydrogen bond donor, two hydrogen bond acceptors, and one aromatic ring, arranged in a specific spatial orientation.
| Pharmacophore Feature | Description |
| Hydrogen Bond Acceptor (A) | A feature representing a hydrogen bond acceptor, likely corresponding to the nitrogen atoms in the pyrazine (B50134) ring. |
| Hydrogen Bond Donor (D) | A feature representing a hydrogen bond donor, potentially the hydroxyl group of the methanol (B129727) substituent. |
| Hydrophobic (H) | A feature representing a hydrophobic region, which could be the thieno[2,3-b]pyrazine core itself. |
| Aromatic Ring (R) | A feature representing an aromatic system, corresponding to the fused heterocyclic rings. |
| Potential pharmacophoric features of this compound. |
This approach allows for the rapid and cost-effective identification of new chemical entities with a high probability of being active, thereby accelerating the drug discovery process.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its interactions with biological targets over time. These simulations can be used to study the stability of a ligand-protein complex, identify key binding interactions, and understand the conformational changes that may occur upon binding.
In a typical MD simulation of a this compound derivative docked into the active site of a target protein, the system is simulated for a period of nanoseconds to microseconds. The resulting trajectory is then analyzed to assess the stability of the complex, often by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable binding mode is indicated by a low and stable RMSD value throughout the simulation. Furthermore, analysis of the trajectory can reveal persistent hydrogen bonds, hydrophobic interactions, and other key intermolecular forces that contribute to the binding affinity. This detailed understanding of the binding dynamics is invaluable for the rational design of derivatives with enhanced affinity and selectivity.
In Silico Prediction of Biological Activities and ADMET Properties (e.g., PASS INET)
In the early stages of drug discovery, it is crucial to assess the potential biological activities and the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. In silico tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for a given chemical structure based on a large database of known active compounds.
For this compound, a PASS INET prediction could generate a spectrum of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi). For instance, a PASS prediction might suggest that the compound has a high probability of being a kinase inhibitor, an antiviral agent, or a modulator of a specific receptor. A study on related thieno[2,3-b]thiophene (B1266192) derivatives using PASS INET predicted activities such as oxidoreductase inhibition and chemosensitization with high probability ekb.eg.
Similarly, various computational models are available to predict ADMET properties. These models can estimate parameters such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Early assessment of these properties helps in identifying potential liabilities and allows for the optimization of the pharmacokinetic profile of this compound derivatives.
| ADMET Property | Predicted Value | Implication |
| Aqueous Solubility | Moderate | Favorable for oral absorption. |
| Blood-Brain Barrier Penetration | Low | May be desirable for peripherally acting drugs to minimize CNS side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Reduced risk of drug-drug interactions. |
| AMES Toxicity | Non-mutagenic | Indicates a lower likelihood of carcinogenicity. |
| Hypothetical in silico ADMET prediction for this compound. |
By integrating these computational approaches, a comprehensive understanding of the chemical and biological properties of this compound and its derivatives can be achieved, facilitating their development as potential therapeutic agents.
Medicinal Chemistry and Drug Discovery Perspectives Excluding Clinical Data
Scaffold Exploration and Optimization Strategies
The exploration of the thieno[2,3-b]pyrazine (B153567) scaffold is a central theme in the design of new bioactive compounds. This process involves synthesizing a library of derivatives to systematically probe the structure-activity relationship (SAR). Optimization strategies focus on modifying the core scaffold and its substituents to enhance potency, selectivity, and pharmacokinetic properties.
Key strategies for exploration and optimization include:
Substitution Analysis: Introducing various functional groups at different positions of the thieno[2,3-b]pyrazine ring system. For instance, the hydroxyl group of the methanol (B129727) substituent at the C6 position can be esterified, etherified, or replaced to probe interactions with target proteins.
Ring Annulation: Fusing additional rings to the thieno[2,3-b]pyrazine core to create more complex, rigid structures that may offer improved target binding and selectivity. This has been a successful strategy for related scaffolds like thienopyridines and thienopyrimidines in developing novel anticancer agents. mdpi.comresearchgate.net
Scaffold Hopping: Replacing the central thieno[2,3-b]pyrazine core with other bioisosteric heterocyclic systems to discover novel chemotypes with potentially improved properties or different intellectual property landscapes.
Research on the related thieno[2,3-d]pyrimidine (B153573) scaffold has shown that it is a promising framework in drug discovery, with a broad range of medical applications including anticancer, anti-inflammatory, and anti-microbial activities. nih.gov The exploration of this and other related scaffolds provides a roadmap for the potential development of Thieno[2,3-b]pyrazin-6-ylmethanol derivatives.
Bioisosteric Replacement and Rational Analog Design
Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. u-tokyo.ac.jp This technique is applied to this compound and its derivatives to fine-tune their biological activity, improve metabolic stability, and reduce potential toxicity.
Common bioisosteric replacements that could be applied to the this compound scaffold include:
Hydroxyl Group Replacement: The hydroxyl group of the methanol substituent is a common site for bioisosteric modification. It could be replaced with an amino group (NH2), a thiol group (SH), or a halogen like fluorine (F) to alter hydrogen bonding capacity and lipophilicity. u-tokyo.ac.jp However, it is noteworthy that in some thieno[2,3-d]pyrimidine series targeting PI3K, replacing a critical hydroxyl group with its bioisosteric amino group led to a significant drop in activity, highlighting the nuanced nature of such substitutions. nih.gov
Thiophene (B33073) Sulfur Replacement: The sulfur atom in the thiophene ring can be replaced with an oxygen atom (to form a furo[2,3-b]pyrazine) or a nitrogen atom (to form a pyrrolo[2,3-b]pyrazine). This modifies the electronic properties and potential metabolic pathways of the scaffold.
Pyrazine (B50134) Nitrogen Replacement: The nitrogen atoms in the pyrazine ring can be shifted or replaced with CH groups, leading to isomeric scaffolds like thieno[2,3-b]pyridine (B153569), which may exhibit different target binding profiles.
An example of bioisosteric replacement in a related quinazoline system involved substituting a carbon atom with a sulfur atom, which significantly altered the compound's affinity for COX-1 and its anti-inflammatory activity. mdpi.com This demonstrates the power of bioisosterism to modulate biological outcomes.
Hit-to-Lead and Lead Optimization Methodologies
The journey from an initial "hit" compound, often identified through high-throughput screening (HTS), to a viable "lead" candidate is a critical phase in drug discovery. axxam.com A hypothetical hit containing the this compound core would undergo a rigorous optimization process.
The hit-to-lead (H2L) process for a thieno[2,3-b]pyrazine hit would involve:
Hit Confirmation: Re-testing the initial hit in the primary assay to ensure its activity is reproducible. uniroma1.it
Analog Synthesis: Creating a focused library of analogs around the hit structure to build an initial understanding of the SAR. uniroma1.it Modifications would target the methanol group, the pyrazine ring, and the thiophene ring.
In Vitro Profiling: Assessing the analogs for potency, selectivity against related targets, and basic ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility and metabolic stability. axxam.comuniversiteitleiden.nl
Once a promising lead compound is identified, the lead optimization (LO) phase begins. This involves more extensive and iterative cycles of chemical synthesis and biological testing to refine the compound's properties into a preclinical candidate. For example, in the optimization of thieno[2,3-b]pyridine derivatives as mGluR5 modulators, modifications to a linker region were crucial to improve affinity and fulfill the lead criteria. nih.gov Similarly, optimization of a thienopyrimidine scaffold yielded a human β3-adrenoceptor agonist with picomolar potency and a promising safety profile. nih.gov
The objective is to enhance target potency from the micromolar range (typical for hits) to the nanomolar range (desired for leads) while simultaneously improving drug-like properties. uniroma1.it
Rational Drug Design Approaches for Specific Molecular Targets
Rational drug design leverages structural information about a biological target to design molecules that can interact with it specifically and effectively. The thieno[2,3-b]pyrazine scaffold has been explored as a core for inhibitors of various molecular targets, particularly protein kinases, which are crucial in cancer signaling pathways.
Kinase Inhibition: The related thieno[2,3-d]pyrimidine scaffold has been successfully used to develop potent inhibitors for several kinases.
c-Met and VEGFR-2: Derivatives of thieno[2,3-d]pyrimidine have been designed as dual inhibitors of c-Met and VEGFR-2, two important receptor tyrosine kinases involved in tumor growth and angiogenesis. nih.gov
PI3K: Morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as inhibitors of Phosphatidylinositol 3-kinase (PI3K), a key enzyme in cancer cell signaling. nih.govresearchgate.net
B-Raf: The thieno[2,3-d]pyrimidine core was identified as a scaffold for small molecule inhibitors of the B-Raf kinase, a target in melanoma. nih.gov
Other Targets:
Casein Kinase 1 (CK1): The isomeric imidazo[1,2-a]pyrazine scaffold was optimized to target Leishmania CK1, demonstrating the versatility of related azine-fused heterocycles. rsc.org Docking studies highlighted the importance of specific substituents for hydrogen bonding in the ATP-binding site. rsc.org
The design process often involves molecular docking simulations to predict how different analogs of this compound might bind to the active site of a target protein, guiding the synthesis of more potent and selective compounds. For instance, docking studies of thieno[2,3-d] uniroma1.ituniversiteitleiden.nlnih.govtriazolo[1,5-a]pyrimidine derivatives against EGFR and PI3K helped to rationalize their anticancer activity. nih.gov
The following table summarizes the activity of selected thieno[2,3-d]pyrimidine derivatives against specific kinase targets, illustrating the potential for this class of compounds.
| Compound ID | Scaffold | Target(s) | IC50 (nM) | Cell Line Activity |
| 12j | Thieno[2,3-d]pyrimidine | c-Met / VEGFR-2 | 25 / 48 | Potent antiproliferative activity nih.gov |
| VIb | Thieno[2,3-d]pyrimidine | PI3Kβ / PI3Kγ | - (72% & 84% inhibition) | Good activity on NCI 60 cell lines nih.govresearchgate.net |
| 10e | Thieno[2,3-d] uniroma1.ituniversiteitleiden.nlnih.govtriazolo[1,5-a]pyrimidine | EGFR/PI3K (predicted) | - | MCF-7 IC50 = 14.5 µM nih.gov |
Development of Molecular Probes and Research Tools for Biological Investigations
Molecular probes are essential tools for studying biological systems. They are fluorophores or other reporter molecules designed to respond to a specific stimulus or localize within a particular cellular region, enabling researchers to visualize and measure biological processes. univr.it
The thieno[2,3-b]pyrazine core, as a polyaromatic heterocyclic system, possesses the foundational characteristics of a potential fluorophore. univr.it While specific examples of this compound being used as a molecular probe are not widely documented, its scaffold could be incorporated into the design of such tools.
A typical fluorescent probe consists of three key components:
Fluorophore: The core structure that absorbs and emits light. The thieno[2,3-b]pyrazine scaffold could serve this function.
Sensing Unit: A reactive group that interacts with a specific analyte (e.g., a reactive oxygen species, a metal ion, or an enzyme).
Targeting Moiety: A functional group that directs the probe to a specific organelle or cellular location (e.g., a morpholine group for lysosomal targeting).
By chemically modifying the this compound structure—for example, by attaching a specific sensing moiety to the methanol group or another position on the ring—it could be theoretically developed into a research tool for biological imaging or assays. The development of such probes is a growing area of chemical biology, providing invaluable insights into cellular function and disease pathology. thermofisher.comthermofisher.com
Advanced Applications and Future Research Directions
Role in Materials Science and Organic Electronics
The thienopyrazine core is an exceptional building block for creating novel organic materials with tailored electronic and optical properties. Its strong electron-accepting nature allows for the design of donor-acceptor (D-A) type molecules and polymers with low band gaps, a critical feature for applications in organic electronics.
Fluorophores and Luminescent Solar Concentrators (LSCs): Derivatives of thienopyrazine have been developed as advanced fluorophores. These molecules can absorb light at one wavelength and re-emit it at a longer wavelength, a property useful for LSCs. LSCs are devices that capture sunlight over a large area and concentrate it onto a smaller photovoltaic cell. mdpi.comresearchgate.net Researchers have synthesized thienopyrazine dyes that exhibit significant Stokes shifts (the difference between absorption and emission maxima) and emit light in the deep-red and near-infrared (NIR) regions. mdpi.comresearchgate.net These properties are desirable to match the absorption spectrum of silicon photovoltaic cells. researchgate.net The optical characteristics of these fluorophores are often governed by an intramolecular charge transfer (ICT) mechanism, where photoexcitation causes electron density to move from a donor part of the molecule to the electron-deficient thienopyrazine core. mdpi.com This ICT character also means their emission color can be sensitive to solvent polarity (solvatochromism). mdpi.commdpi.com
Dye-Sensitized Solar Cells (DSSCs): Novel organic dyes incorporating the thieno[3,4-b]pyrazine (B1257052) core have been designed for use in DSSCs. mdpi.comresearchgate.netmdpi.com In these devices, the dye is anchored to a semiconductor surface (like TiO₂) and is responsible for absorbing light. Two different design strategies have been explored: a traditional D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) design and a symmetric structure with two anchoring groups. mdpi.com These dyes have achieved power conversion efficiencies of up to 5.2% in test devices. mdpi.comresearchgate.net A key advantage of some thienopyrazine dyes is their potential for creating highly transparent solar cells, which is ideal for building-integrated photovoltaics (BIPV), such as power-generating windows. mdpi.comresearchgate.net
Table 1: Applications of Thienopyrazine Derivatives in Materials Science
| Application Area | Derivative Type | Key Findings & Performance Metrics | References |
|---|---|---|---|
| Organic Photovoltaics | Donor-Acceptor Copolymers | Enables fine-tuning of LUMO levels; creates low band gap polymers. | researchgate.netmdpi.com |
| Luminescent Solar Concentrators | Thienopyrazine-based Fluorophores | Exhibit large Stokes shifts (137–157 nm) and NIR emissions (~800 nm). | mdpi.comresearchgate.net |
| Dye-Sensitized Solar Cells | D-A-π-A and Symmetric Dyes | Power conversion efficiencies up to 5.2%; high average visible transmittance (AVT) up to 83.7% for transparent cells. | mdpi.comresearchgate.netmdpi.com |
| Organic Semiconductors | Poly(heteroarylenevinylene)s | Creates thermally stable, film-forming materials with optical band gaps of ~1.56-2.08 eV. | acs.org |
Chemo-Sensitization and Combination Therapy Concepts (in vitro and theoretical)
While direct studies on the chemo-sensitizing properties of Thieno[2,3-b]pyrazin-6-ylmethanol are not available, the broader family of thieno-fused pyrimidines and pyridines has demonstrated significant potential in anticancer research, offering clues for future investigation.
Overcoming Drug Resistance: A significant challenge in cancer treatment is acquired resistance to chemotherapy. Research on thieno[2,3-b]pyridine (B153569) compounds has shown they can potently inhibit the growth of prostate cancer cells, including in patient-derived samples that appear to be resistant to the standard therapy enzalutamide. nih.gov This suggests that thienopyridine and potentially thienopyrazine scaffolds could be developed to treat resistant cancers, a key concept in chemosensitization.
Multi-Targeting Agents: The idea of a single drug hitting multiple cancer-related targets is a cornerstone of modern combination therapy concepts. Researchers have developed 6-substituted thieno[2,3-d]pyrimidines that act as multi-targeted agents, inhibiting both cytosolic and mitochondrial enzymes involved in one-carbon metabolism, which is crucial for cancer cell proliferation. nih.gov These compounds show selectivity for cancer cells expressing folate receptors, potentially reducing toxicity to healthy cells. nih.gov This multi-targeting approach within a single molecule exemplifies a sophisticated strategy that could be explored for thienopyrazine derivatives.
Induction of Apoptosis: Numerous studies have documented the ability of thieno-fused heterocycles to induce apoptosis (programmed cell death) in various cancer cell lines, including leukemia, breast, liver, and prostate cancer. nih.govnih.govnih.gov For instance, a thienopyrimidine derivative was found to induce apoptosis by inhibiting Aurora B kinase, a key regulator of cell division. nih.gov A thieno[2,3-c]pyrazole derivative was also shown to induce caspase-dependent apoptosis in leukemia cells. mdpi.com This foundational anticancer activity is a prerequisite for any potential use in combination therapies, where one agent might prime the cancer cells for destruction by a second agent.
Development of Novel Synthetic Methodologies and Catalytic Systems
The synthesis of the thienopyrazine core and its derivatives is a field of active research, with a focus on improving efficiency, scalability, and environmental friendliness.
Novel Ring-Closure Strategies: Conventional methods for building the thieno-fused core often involve constructing the thiophene (B33073) ring onto a pre-existing pyridine (B92270) or pyrazine (B50134), or vice versa. nih.gov More recent innovations include metal-free synthetic routes. For example, a denitrogenative transformation of 1,2,3-triazole precursors has been developed to create thieno[2,3-c]pyridine (B153571) derivatives, avoiding potentially toxic and expensive metal catalysts. nih.gov
Optimized Reaction Conditions: The synthesis of thienopyrazine-based fluorophores has been optimized by comparing different reaction pathways. One successful route involves the reduction of a dinitrothiophene precursor using powdered tin in acetic acid, followed by a cyclization step with a 1,2-dicarbonyl compound catalyzed by p-toluenesulfonic acid. mdpi.com This highlights the importance of carefully selecting reagents and catalysts to maximize yield and minimize by-products.
Catalyst Transfer Polymerization: For creating polymers for materials science applications, methods like catalyst transfer polymerization are being explored. However, studies on thieno[3,2-b]thiophene (B52689) have shown that certain nickel catalysts can form stable π-associated complexes with the monomer, which interferes with and prevents polymerization. researchgate.net In contrast, palladium-based catalysts were found to be effective, demonstrating the critical role the catalyst system plays in successful polymerization. researchgate.net
Exploration of Underexplored Biological Targets and Signaling Pathways
While many thieno-fused compounds are known to have biological activity, the precise molecular targets and signaling pathways are often not fully understood. Exploring these areas presents a major opportunity for drug discovery.
Known Targets as a Starting Point: Some biological targets for related thieno-fused compounds are well-established. The P2Y12 receptor is the known target for antiplatelet thienopyridine drugs like clopidogrel. nih.govdrugbank.com In oncology, Aurora B kinase has been identified as a target for certain anticancer thienopyrimidines. nih.gov Another key target set is the folate pathway enzymes GARFTase and AICARFTase, which are inhibited by specific thieno[2,3-d]pyrimidines. nih.gov
Cancer Stem Cells and Metabolism: Recent research has ventured into novel biological areas. A thieno[2,3-b]pyridine derivative was found to lower the fraction of cancer stem cells (CSCs) in breast cancer models. nih.gov CSCs are a sub-population of tumor cells thought to be responsible for metastasis and relapse. The compound appeared to induce a metabolic shift from lipid to glucose metabolism. nih.gov A separate study on ovarian cancer cells confirmed that a thieno[2,3-b]pyridine derivative could reduce the CSC population and induce apoptosis. mdpi.com This focus on CSCs and cancer metabolism represents a frontier in thienopyrazine research.
PI3K/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer. researchgate.net While not yet demonstrated for thienopyrazines, inhibitors based on other fused heterocyclic scaffolds have been developed, suggesting that the PI3K/mTOR pathway could be a valuable, yet underexplored, target for novel thienopyrazine-based anticancer agents. researchgate.net
Table 2: Investigated Biological Targets for Thieno-Fused Heterocycles
| Compound Class | Biological Target/Pathway | Therapeutic Area | References |
|---|---|---|---|
| Thienopyridines | P2Y12 Receptor | Antiplatelet | nih.govdrugbank.com |
| Thienopyrimidines | Aurora B Kinase | Anticancer | nih.gov |
| Thieno[2,3-d]pyrimidines | GARFTase, AICARFTase (Folate Pathway) | Anticancer | nih.gov |
| Thieno[2,3-b]pyridines | Cancer Stem Cell Metabolism | Anticancer | nih.govmdpi.com |
| Thieno[2,3-b]pyridines | Androgen Signaling Axis (implicated) | Prostate Cancer | nih.gov |
Development of Advanced Analytical and Detection Methods for Thienopyrazines
The characterization and detection of thienopyrazine derivatives currently rely on standard analytical techniques. However, there is an opportunity to develop more specialized methods.
Current Standard Methods: The structural confirmation and purity of newly synthesized thienopyrazines are typically assessed using a suite of well-established techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. acs.orgmdpi.com For polymeric materials, Gel Permeation Chromatography (GPC) is used to determine molecular weight distribution. mdpi.comacs.org Optical properties are characterized using UV-Visible and fluorescence spectroscopy. mdpi.com
Future Development of Optical Probes: There is a growing need for advanced analytical tools that can selectively detect specific molecules in complex environments, such as in biological systems or environmental samples. conicet.gov.ar The field of fluorescent chemosensors, which are molecules designed to change their fluorescence properties upon binding to a specific analyte, is a promising area. conicet.gov.ar While much of the research in this area has focused on detecting metal ions, the same principles could be applied to develop a fluorescent sensor or chemodosimeter that is highly selective for a particular thienopyrazine derivative. Such a tool would be invaluable for pharmacokinetic studies, diagnostics, or environmental monitoring.
Current Challenges and Future Opportunities in Thienopyrazine Research
The field of thienopyrazine research is rich with opportunity, though it is not without its challenges.
Current Challenges:
Synthetic Efficiency: While novel synthetic methods are emerging, there is a continuous need for more cost-effective, environmentally benign, and high-yield syntheses to make these compounds more accessible for widespread testing and application. nih.gov
Biological Understanding: For many promising thienopyrazine derivatives with anticancer activity, the exact molecular mechanism of action remains unknown. A deeper understanding is needed to guide rational drug design and identify patient populations most likely to benefit.
Material Stability and Performance: In materials science, the long-term stability of organic electronic devices remains a significant hurdle. Improving the efficiency and operational lifetime of thienopyrazine-based solar cells and fluorophores is a key challenge. mdpi.com
Limited Scope of Research: A major challenge is that research has concentrated on a relatively small number of thienopyrazine scaffolds. The vast chemical space of possible derivatives, including this compound, remains largely unexplored.
Future Opportunities:
Expanding the Chemical Space: The synthesis and screening of new libraries of thienopyrazine derivatives is a major opportunity to discover novel compounds with unique properties for both medicine and materials science.
Targeting Novel Disease Pathways: The preliminary findings related to cancer stem cells and metabolic pathways open up exciting new avenues for developing thienopyrazine-based drugs for challenging diseases. nih.govmdpi.com
Next-Generation Electronics: The tunable optoelectronic properties of thienopyrazines make them prime candidates for use in next-generation flexible, transparent, and wearable electronic devices. mdpi.comresearchgate.net
Development of Theranostics: Combining the fluorescent properties of some thienopyrazine derivatives with their potential therapeutic activity could lead to the development of "theranostic" agents—single molecules that can be used for both diagnosis (via imaging) and therapy.
Q & A
Q. What are the most efficient synthetic routes for Thieno[2,3-b]pyrazin-6-ylmethanol?
Methodological Answer: The one-pot synthesis using 3-amino-6-thieno[2,3-b]pyridines with hydrazine hydrate in ethanol under reflux is highly efficient, yielding 82–95% with minimal purification steps . Alternative protocols involve heating ethanolic solutions of esters (e.g., ethyl 2-diazo derivatives) with hydrazine hydrate, though this may produce mixed products (e.g., acetohydrazides and thienopyridine dicarboxylates) depending on stoichiometry . Key optimization parameters include:
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a multi-technique approach:
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at 1680 cm⁻¹ for ester/carbohydrazide moieties) .
- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at δ 2.3 ppm, aromatic protons at δ 7.1–8.3 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 312.08 for C₁₃H₁₂N₂O₂S) .
- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S . For ambiguous cases, X-ray crystallography resolves structural uncertainties (e.g., CCDC No. 1442747) .
Advanced Research Questions
Q. How can contradictions in biological activity data for thieno[2,3-b]pyridine derivatives be resolved?
Methodological Answer: Discrepancies often arise from structural modifications or assay conditions. For example:
- Antibacterial Activity : Pyrazolo[3,4-b]pyridines show higher Gram-positive activity (MIC = 8 µg/mL against B. subtilis) than thieno[2,3-b]pyridines due to enhanced membrane penetration .
- Antitumor Activity : Derivatives with 7-[(hetero)arylamino] substitutions (e.g., 3,4,5-trimethoxyphenyl) exhibit 10-fold increased potency (IC₅₀ = 0.5 µM in MDA-MB-231 cells) by targeting tubulin polymerization . Validate inconsistencies via:
- Dose-Response Curves : Test across 3–5 log concentrations.
- Cellular Uptake Assays : Use fluorescent analogs to quantify intracellular accumulation .
Q. What strategies improve the solubility and pharmacokinetics of thieno[2,3-b]pyridine derivatives?
Methodological Answer:
- Prodrug Modifications : Introduce ester/carbonate groups (e.g., methyl carbonate derivatives) to increase solubility by 5-fold (logP reduction from 3.1 to 2.4) while maintaining activity .
- Crystal Engineering : Disrupt crystal packing via bulky substituents (e.g., 4-methylphenyl carbamoyl groups), improving dissolution rates without altering bioactivity .
- Co-solvent Systems : Use PEG-400/water (1:1) for in vivo studies to enhance bioavailability .
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- Core Modifications : Synthesize analogs with substitutions at positions 2, 5, and 6 (e.g., methyl, aryl, or amino groups) and compare activities .
- Computational Modeling : Perform molecular docking (e.g., with Autodock Vina) to predict binding affinities for kinases or tubulin .
- Crystallographic Data : Correlate anti-proliferative activity with dihedral angles (e.g., 15.8° twist in active derivatives vs. 28.4° in inactive analogs) .
Methodological Considerations for Data Contradictions
Q. How to address low yields in Sonogashira coupling reactions for thieno[2,3-b]pyrazine derivatives?
Methodological Answer:
- Catalyst Optimization : Use Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%) in THF/triethylamine (3:1) at 60°C .
- Substrate Purity : Pre-dry starting materials (e.g., 3-iodothieno[2,3-b]pyrazines) over molecular sieves to prevent hydrolysis .
- Work-Up : Purify via silica gel chromatography (hexane:EtOAc, 4:1) to remove Pd residues, improving yields from 45% to 72% .
Q. How to resolve conflicting spectral data for thieno[2,3-b]pyridine intermediates?
Methodological Answer:
- Dynamic NMR : Detect tautomeric equilibria (e.g., thione ↔ thiol forms) causing split peaks .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation in ambiguous signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic protons (e.g., distinguish H-4 and H-7 in thieno[2,3-b]pyridines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
